molecular formula C28H33BrN2O5 B11111840 ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11111840
M. Wt: 557.5 g/mol
InChI Key: WNBBXKVYSRHHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Indole Core: The indole core is typically synthesized through Fischer indole synthesis or other methods involving cyclization reactions.

    Functional Group Addition: The piperidine and ethoxycarbonyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

Ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate has diverse scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: The compound’s unique structure allows for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways . The indole core can bind to various receptors and enzymes, modulating their activity. The compound’s functional groups contribute to its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as :

The uniqueness of this compound lies in its specific combination of functional groups, which provides a unique profile of biological and chemical activities.

Properties

Molecular Formula

C28H33BrN2O5

Molecular Weight

557.5 g/mol

IUPAC Name

ethyl 6-bromo-2-[(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)methyl]-5-methoxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C28H33BrN2O5/c1-5-35-26(32)25-20-16-24(34-4)21(29)17-22(20)30(3)23(25)18-31-14-12-28(13-15-31,27(33)36-6-2)19-10-8-7-9-11-19/h7-11,16-17H,5-6,12-15,18H2,1-4H3

InChI Key

WNBBXKVYSRHHFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCC(CC3)(C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.